molecular formula C17H13F3N2O4S B2497714 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1105233-42-8

5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2497714
CAS No.: 1105233-42-8
M. Wt: 398.36
InChI Key: KXRBIABBIPFVOS-UHFFFAOYSA-N
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Description

5-[(4-Methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 1105233-42-8) is a synthetic compound based on the 1,2,4-oxadiazole scaffold, a heterocycle recognized for its significant bioisosteric properties and wide spectrum of biological activities . This molecule integrates a phenyl ring modified with a lipophilic and electron-deficient trifluoromethyl group at the 3-position of the oxadiazole core, a design feature explored in medicinal chemistry to enhance interactions with enzyme active sites and optimize physicochemical properties . The 1,2,4-oxadiazole ring itself is a metabolically stable analog of ester and amide functionalities, making it an ideal framework in the design of novel drug candidates . Compounds featuring the 1,2,4-oxadiazole structure have demonstrated considerable research value in neuroscience, particularly as multi-target agents for complex neurodegenerative conditions . Recent scientific literature has highlighted related 1,2,4-oxadiazole derivatives exhibiting excellent inhibitory potential against acetylcholinesterase (AChE), a key therapeutic target in Alzheimer's disease research, with some compounds showing potency significantly higher than the standard drug donepezil . Furthermore, such derivatives have shown promising activity against monoamine oxidase B (MAO-B), an enzyme linked to oxidative stress and neurodegeneration, as well as notable antioxidant properties . The structural motifs present in this specific compound—the phenyl trifluoromethyl group and the benzenesulfonylmethyl linker—are intended to create distinct electronic and lipophilic environments, which are crucial for binding to amino acids in the active sites of these target enzymes . This makes it a valuable chemical tool for researchers investigating multi-target-directed ligands (MTDLs) for neurological disorders. This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c1-25-13-5-7-14(8-6-13)27(23,24)10-15-21-16(22-26-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRBIABBIPFVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The methoxybenzenesulfonyl and trifluoromethylphenyl groups are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that oxadiazole derivatives showed promising results in cytotoxic assays against glioblastoma cells (LN229), leading to significant apoptosis and DNA damage in cancer cells .
  • Mechanism of Action : The mechanism involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation. This includes the disruption of DNA replication and repair mechanisms .

Anti-Diabetic Activity

The compound has also been evaluated for its anti-diabetic properties:

  • In vivo Studies : In genetically modified models such as Drosophila melanogaster, certain oxadiazole derivatives demonstrated a marked reduction in glucose levels, indicating potential for managing diabetes .
  • Biological Significance : The ability to lower glucose levels suggests that these compounds may interact with metabolic pathways involved in glucose homeostasis.

Agricultural Applications

Beyond medicinal uses, oxadiazoles have been explored for their agricultural applications:

  • Pesticidal Activity : Compounds similar to this compound have shown insecticidal properties. Their ability to disrupt pest metabolism makes them candidates for developing new agrochemicals .

Material Science Applications

The unique chemical structure of oxadiazoles lends itself to applications in material science:

  • Polymeric Materials : Oxadiazoles are incorporated into polymers to enhance thermal stability and mechanical properties. They can serve as additives in heat-resistant polymers used in various industrial applications.
  • Fluorescent Materials : The photophysical properties of oxadiazoles make them suitable for use in fluorescent materials, which are important for sensors and display technologies .

Summary of Case Studies

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against glioblastoma cells; apoptosis induction
Anti-Diabetic ActivityReduction in glucose levels in Drosophila melanogaster models
Agricultural UsePotential insecticidal properties noted in similar oxadiazole compounds
Material ScienceEnhanced thermal stability in polymer applications; use in fluorescent materials

Mechanism of Action

The mechanism of action of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets, while the oxadiazole ring contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related 1,2,4-oxadiazole derivatives, focusing on synthetic methods, physicochemical properties, and biological activities.

Compound Name Key Structural Features Synthetic Yield Biological Activity References
Target Compound :
5-[(4-Methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 3-CF₃-phenyl group
- 5-(4-methoxybenzenesulfonyl)methyl substituent
N/A Hypothesized: Antimicrobial, anticancer (based on sulfonamide and oxadiazole motifs)
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
()
- 3-CF₃-phenyl group
- 5-chloromethyl substituent
48% (analogous synthesis) Intermediate for further functionalization (e.g., antimicrobial agents)
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d)
()
- 4-CF₃-phenyl group
- 5-(3-chlorothiophen-2-yl) substituent
48% - Apoptosis inducer in T47D breast cancer cells (IC₅₀: 1–5 µM)
- Targets TIP47 protein
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
()
- 4-methoxyphenyl group
- 5-(4-bromophenoxy)methyl substituent
N/A Antimicrobial potential (sulfonamide/oxadiazole synergy)
SEW2871
()
- 3-CF₃-phenyl group
- 5-(4-phenyl-5-CF₃-thienyl) substituent
N/A S1P1 receptor agonist (potent immunomodulator)

Key Comparisons:

Synthetic Accessibility :

  • The chloromethyl-substituted analog () is synthesized via a two-step protocol involving nitrile cyclization, achieving moderate yields (48%) . In contrast, compounds with sulfonamide or thiophene substituents (e.g., 1d in ) require multistep routes with similar yields, indicating steric/electronic challenges in introducing bulkier groups .

Biological Activity: Anticancer Potential: Compound 1d () induces G₁-phase arrest and apoptosis in breast cancer cells, with activity linked to the 5-position thiophene and 3-CF₃-phenyl groups . The target compound’s 4-methoxybenzenesulfonyl group may enhance solubility but reduce membrane permeability compared to 1d’s chlorothiophene. Antimicrobial Activity: Sulfonamide-containing oxadiazoles (e.g., ) show broad-spectrum activity due to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase) . The target compound’s 4-methoxybenzenesulfonyl group may similarly disrupt microbial folate synthesis.

Structure-Activity Relationships (SAR): 5-Position Substitution: Chloromethyl () and bromophenoxymethyl () groups are versatile handles for further derivatization but lack intrinsic bioactivity. In contrast, heterocyclic substituents (e.g., thiophene in 1d) directly contribute to target engagement . 3-Position Aromaticity: The 3-CF₃-phenyl group (common across analogs) enhances binding to hydrophobic pockets in enzymes/receptors, as seen in SEW2871’s S1P1 agonism .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Oxadiazoles

Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
Target Compound 443.38 3.2 0.05
5-(Chloromethyl)-3-[3-CF₃-phenyl]-oxadiazole 291.67 2.8 0.12
1d () 357.75 4.1 0.02

Biological Activity

The compound 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS Number: 1105233-42-8) is a member of the oxadiazole family, which has garnered attention in drug discovery due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C17H13F3N2O4S
  • Molecular Weight : 398.36 g/mol
  • Structure : The compound features a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group and a methoxybenzenesulfonyl moiety, contributing to its unique biological profile.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can demonstrate cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Compounds similar to this oxadiazole have shown IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against MRSA : Certain oxadiazole derivatives have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA). For example, a related compound showed bactericidal activity and enhanced the efficacy of oxacillin against MRSA .
  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have MIC values as low as 0.78 μM when combined with standard antibiotics, indicating strong synergistic effects .

Other Pharmacological Activities

The spectrum of biological activities for oxadiazole derivatives includes:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) enzymes .
  • Anticonvulsant : Certain modifications to the oxadiazole structure have been linked to anticonvulsant activity in animal models .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds is heavily influenced by their structural features:

SubstituentEffect on Activity
Trifluoromethyl groupEnhances lipophilicity and potency against cancer cells
Methoxybenzenesulfonyl moietyIncreases solubility and bioavailability
Positioning of functional groupsCritical for receptor binding and activity

Case Studies

  • Study on Anticancer Properties :
    • A derivative of the compound was tested against a panel of twelve human tumor cell lines, showing high selectivity towards renal cancer cells with an IC50 value of 1.143 µM .
  • Synergistic Effects Against MRSA :
    • A recent study highlighted a novel oxadiazole derivative that not only inhibited MRSA growth but also restored the efficacy of existing antibiotics like oxacillin .

Q & A

Q. What are the standard synthetic routes for 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how are intermediates characterized?

Answer: The synthesis typically involves cyclocondensation of amidoxime derivatives with activated carbonyl compounds. For example:

  • Step 1: React N-hydroxyamidines (e.g., N′-hydroxy-4-(4-(trifluoromethyl)phenoxy)benzimidamide) with methyl esters (e.g., methyl 1H-indole-5-carboxylate) in anhydrous THF under argon. Sodium hydride is often used as a base to deprotonate intermediates.
  • Step 2: Reflux the mixture, followed by hydrolysis, extraction, and purification via silica gel column chromatography (eluent: EtOAc/hexane mixtures) .
  • Characterization: Confirm structures using ¹H NMR , ¹³C NMR , ¹⁹F NMR , and HRMS to verify molecular ions (e.g., [M+H]⁺ with ≤2 ppm mass accuracy) .

Q. What biological activities are associated with 1,2,4-oxadiazole derivatives, and how are these evaluated experimentally?

Answer: 1,2,4-Oxadiazoles are studied as apoptosis inducers, antibiotics, and kinase inhibitors. Key assays include:

  • Caspase activation assays to detect apoptosis induction (e.g., T47D breast cancer cells treated with IC₅₀ doses).
  • Flow cytometry to analyze cell cycle arrest (e.g., G₁ phase arrest in treated cells) .
  • MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution .

Q. How are solubility and stability challenges addressed during in vitro studies of this compound?

Answer:

  • Solubility: Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For polar derivatives, introduce solubilizing groups (e.g., -OH, -NH₂) via post-synthetic modifications .
  • Stability: Conduct HPLC-UV or LC-MS stability assays under physiological conditions (pH 7.4, 37°C) to monitor degradation over 24–72 hours .

Advanced Research Questions

Q. How can synthetic yields be optimized for 1,2,4-oxadiazole formation, and what are common side reactions?

Answer:

  • Optimization:
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 150°C vs. 12 hours reflux).
    • Employ Pd(0)/Cu(I) catalysts for Sonogashira coupling in oxadiazole-alkyne derivatives (e.g., 70% yield improvement) .
  • Side Reactions:
    • Hydrolysis of the oxadiazole ring under acidic conditions.
    • Formation of regioisomers due to competing cyclization pathways; mitigate via temperature control (≤80°C) .

Q. What structural modifications enhance the compound’s bioactivity, and how is SAR analyzed?

Answer:

  • Key Modifications:
    • Replace the 3-phenyl group with pyridyl (improves solubility and target binding).
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance metabolic stability .
  • SAR Analysis:
    • Use 3D-QSAR models to correlate substituent electronic properties (Hammett σ values) with IC₅₀ data.
    • Validate via molecular docking against targets like TIP47 (IGF II receptor binding protein) .

Q. How are spectral data contradictions resolved during structural elucidation?

Answer:

  • ¹H NMR Splitting Patterns: Compare experimental coupling constants (J values) with DFT-calculated conformers (e.g., Gaussian 09 at B3LYP/6-31G* level).
  • HRMS Discrepancies: Recalibrate using internal standards (e.g., sodium trifluoroacetate) or re-analyze via ESI-TOF for higher mass accuracy .

Q. What analytical methods validate purity and identity in bulk batches?

Answer:

  • Purity:
    • HPLC-DAD with C18 columns (≥95% purity; mobile phase: MeCN/H₂O + 0.1% TFA).
    • Elemental Analysis (C, H, N within ±0.4% of theoretical) .
  • Identity:
    • X-ray Crystallography for unambiguous confirmation (e.g., CCDC deposition) .

Q. How can researchers address discrepancies between in vitro and in vivo activity data?

Answer:

  • Pharmacokinetic Profiling: Measure Cmax , Tmax , and AUC via LC-MS/MS in rodent plasma.
  • Metabolite Identification: Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Prodrug Design: Mask polar groups (e.g., -OH as acetate esters) to improve bioavailability .

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